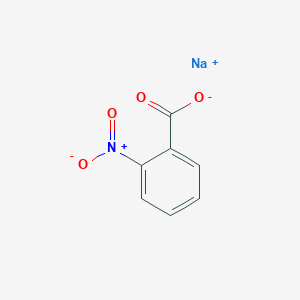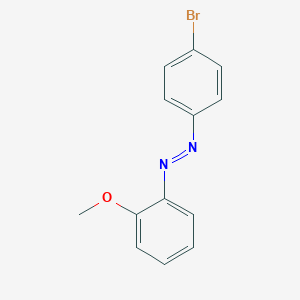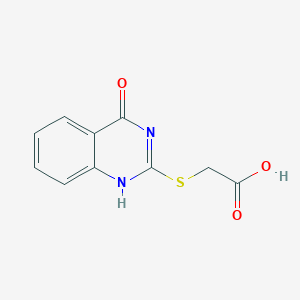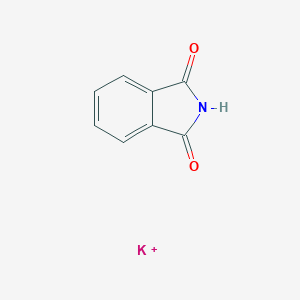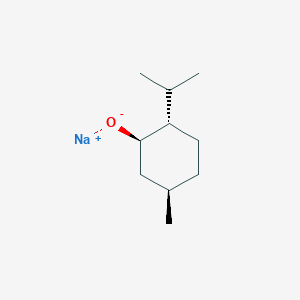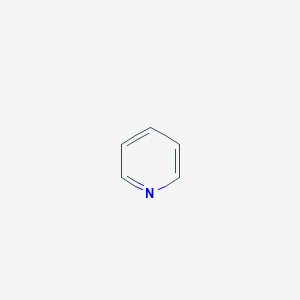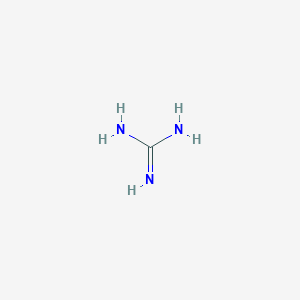
Guanidine
Vue d'ensemble
Description
La guanidine est une base organique forte de formule chimique CH₅N₃. Il s'agit d'un solide incolore qui se dissout dans les solvants polaires et est connu pour sa forte basicité. La this compound se retrouve dans l'urine comme produit normal du métabolisme des protéines et est utilisée dans la production de plastiques et d'explosifs . Elle a été isolée pour la première fois en 1861 par Adolph Strecker par la dégradation oxydative de la guanine .
Applications De Recherche Scientifique
Guanidine is a versatile compound with numerous applications in scientific research:
Mécanisme D'action
Guanidine exerts its effects by enhancing the release of acetylcholine following a nerve impulse. It also slows the rates of depolarization and repolarization of muscle cell membranes . This compound and its alkyl analogs stimulate the neuromuscular junction presynaptically by inhibiting voltage-gated potassium channels, leading to enhanced release of acetylcholine in the synaptic cleft .
Safety and Hazards
Guanidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the central nervous system (CNS) .
Analyse Biochimique
Biochemical Properties
Guanidine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving various biochemical processes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Décomposition thermique du thiocyanate d'ammonium : La guanidine peut être synthétisée par la décomposition thermique douce du thiocyanate d'ammonium sec à 180-190 °C dans des conditions anhydres[ 3 \text{NH}4\text{SCN} \rightarrow 2 \text{CH}_5\text{N}_3 + \text{H}_2\text{S} + \text{CS}_2 ]
Réaction de la dicyandiamide avec des sels d'ammonium : Cette voie commerciale implique un processus en deux étapes qui commence par la réaction de la dicyandiamide avec des sels d'ammonium pour former des sels de guanidinium, qui sont ensuite traités avec une base comme le méthylate de sodium.
Méthodes de production industrielle
Les sels de this compound, tels que le nitrate de this compound, le chlorhydrate, le carbonate et le sulfate, sont des solides cristallins stables produits industriellement par fusion de sels d'ammonium avec de l'urée ou à partir de déchets de production d'urée {_svg_3}.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : La guanidine peut subir des réactions d'oxydation pour former divers produits.
Réduction : Elle peut être réduite dans des conditions spécifiques.
Substitution : La this compound participe à des réactions de substitution, en particulier des substitutions nucléophiles.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium peuvent être utilisés.
Substitution : Des réactifs comme les halogénoalcanes et les chlorures d'acyle sont couramment utilisés dans les réactions de substitution.
Principaux produits
Oxydation : L'oxydation de la this compound peut conduire à la formation d'urée et d'autres composés azotés.
Réduction : La réduction peut produire des amines et d'autres espèces azotées réduites.
Substitution : Les réactions de substitution peuvent produire divers dérivés de la this compound, y compris des guanidines alkylées et acylées.
Applications de la recherche scientifique
La this compound est un composé polyvalent qui a de nombreuses applications dans la recherche scientifique :
Mécanisme d'action
La this compound exerce ses effets en augmentant la libération d'acétylcholine après un influx nerveux. Elle ralentit également les taux de dépolarisation et de repolarisation des membranes des cellules musculaires . La this compound et ses analogues alkyles stimulent la jonction neuromusculaire présynaptiquement en inhibant les canaux potassiques dépendants du voltage, ce qui conduit à une libération accrue d'acétylcholine dans la fente synaptique .
Comparaison Avec Des Composés Similaires
Composés similaires
Urée : Structure similaire mais moins basique que la guanidine.
Thiourée : Contient du soufre au lieu de l'oxygène, utilisée dans des applications synthétiques similaires.
Biguanide : Contient deux unités this compound, utilisée dans les produits pharmaceutiques.
Unicité
La this compound est unique en raison de sa forte basicité et de sa capacité à former des sels de guanidinium stables. Sa polyvalence dans la formation de liaisons hydrogène et sa planarité en font un groupe fonctionnel précieux à la fois en sciences biologiques et chimiques .
Propriétés
IUPAC Name |
guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N3/c2-1(3)4/h(H5,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRALSGWEFCBTJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5N3 | |
| Record name | Guanidine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Guanidine | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
133216-37-2, Array | |
| Record name | Guanidine, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133216-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0023117 | |
| Record name | Guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
59.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Deliquescent solid; Absorbs carbon dioxide from the air; [Merck Index], Solid | |
| Record name | Guanidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14472 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Guanidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001842 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
In water, 1,840 mg/L at 25 °C, 829 mg/mL | |
| Record name | Guanidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00536 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GUANIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7603 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Guanidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001842 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
4.1 [mmHg] | |
| Record name | Guanidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14472 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
Guanidine apparently acts by enhancing the release of acetylcholine following a nerve impulse. It also appears to slow the rates of depolarization and repolarization of muscle cell membranes. /Guanidine hydrochloride/, Guanidine-induced alterations in substrate dependent kinetics of hepatic and renal succinate dehydrogenase (SDH) have been investigated under in vitro conditions. Guanidine hydrochloride (GuHCl) induced a mixed type of inhibition by decreasing the maximal velocity (Vmax) and increasing the Michaelis-Menten constant (Km). The competitive (Ki) and non-competitive (Ki) inhibitory constants ... showed that the inhibitory influence of GuHCl is more due to decreased enzyme substrate affinity rather than reduction in the active site density of the enzyme as revealed by low Ki values. /Guanidine hydrochloride/ | |
| Record name | GUANIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7603 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Deliquescent crystalline mass | |
CAS No. |
113-00-8, 50-01-1 | |
| Record name | Guanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00536 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Guanidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.656 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GUANIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU58VJ6Y3B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | GUANIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7603 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Guanidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001842 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
50 °C, 182.3 °C | |
| Record name | Guanidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00536 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GUANIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7603 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Guanidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001842 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The interaction mechanism depends on the specific guanidine derivative and its target. For instance, certain N'-substituted N-acylguanidines act as ligands for G-protein-coupled receptors (GPCRs) []. This binding interaction is influenced by the strength and number of intermolecular interactions with the receptor, impacting downstream signaling pathways. In another example, the antimicrobial agent isopropoxy benzene this compound (IBG) disrupts bacterial membranes by binding to phosphatidylglycerol and cardiolipin []. This interaction leads to membrane damage, dissipation of proton motive force, and ultimately bacterial cell death.
A: this compound (CH5N3) is a strong organic base with a molecular weight of 59.07 g/mol. It exists as colorless crystals that are soluble in polar solvents like water. Spectroscopically, this compound exhibits characteristic peaks in NMR and IR, with the guanidinium ion showing a symmetrical structure in solution [].
A: Structural modifications significantly impact the biological and chemical properties of this compound derivatives. For example, replacing the carboxylic acid group in creatine with a polar or apolar group alters its inhibitory activity against human creatine kinase isoenzymes. Compounds with apolar aromatic moieties exhibited higher potency and selectivity for muscle- or brain-type creatine kinases []. In another instance, the length of the alkyl chain in oligothis compound polymers influences their biocidal activity and biocompatibility. Longer alkyl chains generally increase biocidal activity against bacteria but also enhance hemolytic activity, indicating potential toxicity [].
A: Yes, computational methods like DFT calculations and molecular docking have been employed to study this compound derivatives. For example, DFT calculations were used to analyze the structural properties of sulfa this compound azo derivatives in aqueous solutions to understand their corrosion inhibition mechanism on nickel []. In another study, molecular docking simulations helped identify potent groove-binding ligands, such as triarylpyridines and triarylpyrimidines, targeting G-quadruplex DNA [].
A: Various analytical methods are utilized to characterize and quantify this compound derivatives. Nuclear magnetic resonance (NMR) spectroscopy is widely employed to elucidate their structure and conformational preferences [, , ]. Liquid chromatography (LC) coupled with mass spectrometry (MS) allows for the separation and identification of this compound compounds in complex mixtures, such as plasma []. Other techniques include UV/Vis spectroscopy to study binding interactions [, ], and isothermal titration calorimetry to investigate thermodynamic parameters of interactions [].
A: The environmental impact of this compound compounds varies depending on their structure and application. While some derivatives, like polyhexamethylene this compound hydrochloride (PHGH), are considered environmentally acceptable for fire extinguishing in natural ecosystems [], their potential toxicity to aquatic organisms necessitates careful consideration []. Studies on the biodegradability and ecotoxicological effects of specific this compound compounds are crucial for developing sustainable usage and disposal strategies.
A: this compound has a rich history in chemical and biological research. The discovery of naturally occurring this compound compounds like arginine and creatine spurred interest in their biological roles and potential therapeutic applications []. Research on this compound derivatives has led to significant advances in areas like antihypertensive drugs (e.g., guanethidine) [], antimicrobial agents (e.g., polyhexamethylene biguanide) [], and therapies for neuromuscular diseases []. Ongoing research continues to explore the diverse properties and potential of this compound derivatives across various disciplines.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


